molecular formula C14H14N6O2 B2358457 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-91-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2358457
CAS No.: 899730-91-7
M. Wt: 298.306
InChI Key: ALTITUZKLTUOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities. The structure features a fused triazole-pyrimidine core substituted with an ethyl group at position 3 and a 2,3-dihydro-1,4-benzodioxin moiety at position 7 (via an amine linkage).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-20-14-12(18-19-20)13(15-8-16-14)17-9-3-4-10-11(7-9)22-6-5-21-10/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTITUZKLTUOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the necessary functional groups. For example, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media can yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .

Further steps involve the introduction of the triazolopyrimidine moiety. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The use of N,N-dimethylformamide as a solvent and lithium hydride as a base is common in these reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and similar compounds:

Compound Name Molecular Formula Key Substituents Reported Activity/Application Reference
This compound C₁₄H₁₆N₆O₂ 3-Ethyl, 7-(2,3-dihydro-1,4-benzodioxin-6-yl) Potential CB2 receptor ligand (inferred)
N-[4-(Difluoromethoxy)phenyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine C₁₃H₁₂F₂N₆O 4-Difluoromethoxyphenyl No direct activity reported; structural analog
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine C₁₉H₁₉N₇OS 3-Benzyl, 5-propylthio, 7-(pyridin-3-ylmethyl) High potency in kinase inhibition assays
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine C₁₇H₁₉N₇S 3-Benzyl, 5-propylthio, 7-cyclopropyl Antithrombotic activity (inferred from class)
3-(Cyclopenten-1-yl)-N-(2-phenylcyclopropyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine C₂₀H₂₂N₆S 3-Cyclopentenyl, 2-phenylcyclopropyl Medicinal applications (unspecified)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 2,3-dihydro-1,4-benzodioxin group in the target compound may enhance binding to G-protein-coupled receptors (e.g., CB2) due to its planar aromatic structure and oxygen-rich heterocycle, which mimics endogenous ligand scaffolds . Propylthio substituents (e.g., in compounds from and ) improve hydrophobic interactions with enzyme active sites, as seen in kinase inhibitors.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route similar to and , involving nucleophilic substitution of a chloro-precursor with amines (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine). Yields for such reactions typically range from 74–78% under optimized conditions .

Pharmacological Potential: While the antithrombotic activity of triazolopyrimidines is well-documented (e.g., ), the benzodioxin-substituted analog may exhibit unique pharmacokinetic properties due to improved solubility from the ether-oxygen atoms .

Research Findings and Challenges

  • Activity Gaps : Direct biological data for the target compound are absent in the evidence. However, analogs like 3-benzyl-N-cyclopropyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine show IC₅₀ values < 100 nM in thrombin inhibition assays .
  • Stereochemical Complexity : Compounds with cyclopropane or cyclopentene substituents (e.g., ) face challenges in regioselective synthesis, requiring advanced techniques like flow chemistry .
  • Metabolic Stability : Ethyl and benzodioxin groups may reduce hepatic clearance compared to methyl or phenyl analogs, as suggested by molecular weight trends (C₁₄H₁₆N₆O₂ vs. C₁₃H₁₂F₂N₆O) .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of a benzodioxane moiety and a triazolopyrimidine structure, which enhances its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular FormulaC14_{14}H15_{15}N5_{5}O2_{2}
Molecular Weight273.31 g/mol
StructureStructure

This compound exhibits significant biological activity primarily through the inhibition of cholinesterase enzymes. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and improve cognitive function .

Research Findings

  • Antitumor Activity : Research indicates that derivatives of triazolopyrimidine exhibit potent antitumor effects. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
    • Compounds with similar structures have demonstrated IC50_{50} values in the range of 17.83 μM to 19.73 μM against breast cancer cell lines (MDA-MB-231 and MCF-7) .
  • Antimicrobial Properties : The compound also shows potential antimicrobial activity. Triazolopyrimidine derivatives are known for their antibacterial and antifungal properties. Studies have reported effective inhibition against pathogenic bacteria and fungi .
  • Pharmacokinetics : The compound is generally well absorbed in the gastrointestinal tract and exhibits favorable pharmacokinetic properties that enhance its therapeutic potential .

Case Studies

Several studies have explored the biological activity of triazolopyrimidine derivatives:

Study Findings
Antitumor Activity StudyDemonstrated significant cytotoxic effects on MDA-MB-231 and MCF-7 cell lines.
Antimicrobial Activity AssessmentShowed effective inhibition against various pathogenic bacteria .
Cholinesterase Inhibition StudyHighlighted potential for cognitive enhancement in Alzheimer's models .

Applications

The potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-y)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amines include:

  • Therapeutic Agent for Alzheimer’s Disease : Due to its cholinesterase inhibitory activity.
  • Anticancer Drug Development : As part of a new class of antitumor agents targeting specific cancer pathways.
  • Antimicrobial Treatments : For infections caused by resistant bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.